molecular formula C16H18N2O4S B2380564 Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone CAS No. 670272-51-2

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2380564
CAS No.: 670272-51-2
M. Wt: 334.39
InChI Key: YKRHRZCNEHKYFC-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that derivatives of Furan-2-yl(4-(m-tolylsulfonyl)piperazin-1-yl)methanone show promising results as corrosion inhibitors. For example, a study by Singaravelu and Bhadusha (2022) investigated the inhibitory effect of this compound on the corrosion of mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, attributed to its ability to form a protective layer on the metal surface, thus preventing corrosive agents from accessing the metal. Electrochemical studies supported these findings, indicating the compound acts as a mixed-type inhibitor. This suggests potential applications in industries where corrosion resistance is crucial (Singaravelu & Bhadusha, 2022).

Therapeutic Potential

In another domain, derivatives of this compound have been explored for their therapeutic potential. Hussain et al. (2017) synthesized a series of these derivatives and evaluated their enzyme inhibitory activity. One compound in particular exhibited excellent inhibition against acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases such as Alzheimer's. Additionally, the synthesized compounds showed antibacterial and antifungal activities, indicating their potential as therapeutic agents (Hussain et al., 2017).

Novel Organic Synthesis

Furthermore, research has explored the utility of this compound derivatives in organic synthesis. A study by Reddy et al. (2012) detailed the use of similar compounds in catalyzing the aza-Piancatelli rearrangement, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This work highlights the compound's role in facilitating complex chemical reactions, which could be beneficial in the synthesis of diverse organic molecules (Reddy et al., 2012).

Properties

IUPAC Name

furan-2-yl-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-13-4-2-5-14(12-13)23(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-22-15/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRHRZCNEHKYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.